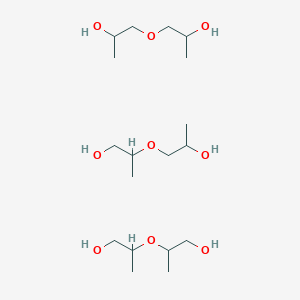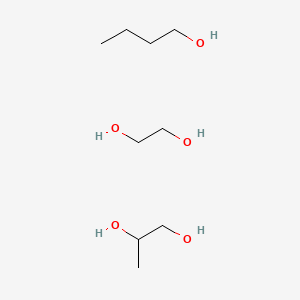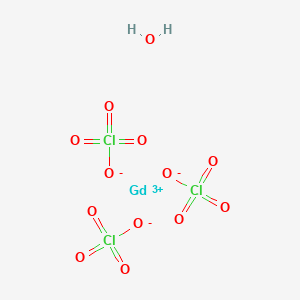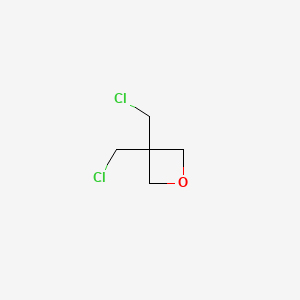
lithium;formate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium formate hydrate, also known as formic acid lithium salt hydrate, is a chemical compound with the formula HCO2Li·H2O. It is a white crystalline powder that is soluble in water. This compound is used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium formate hydrate can be synthesized by reacting lithium hydroxide with formic acid. The reaction is typically carried out in an aqueous solution, and the product is crystallized from the solution by cooling. The reaction can be represented as follows:
LiOH+HCOOH→HCO2Li+H2O
Industrial Production Methods
In industrial settings, lithium formate hydrate is produced by a similar method, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crystallization process is carefully controlled to produce the desired crystalline form of lithium formate hydrate.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium formate hydrate undergoes various chemical reactions, including:
Oxidation: Lithium formate can be oxidized to produce lithium carbonate and carbon dioxide.
Reduction: It can be reduced to form lithium hydroxide and methanol.
Substitution: Lithium formate can participate in substitution reactions where the formate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Various organic reagents can be used to introduce different functional groups.
Major Products Formed
Oxidation: Lithium carbonate and carbon dioxide.
Reduction: Lithium hydroxide and methanol.
Substitution: Various substituted lithium compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Lithium formate hydrate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in electron paramagnetic resonance (EPR) dosimetry.
Biology: Lithium formate hydrate is used in studies involving enzyme inhibition and protein structure analysis.
Medicine: It is investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: It is used in the production of other lithium compounds and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of lithium formate hydrate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit certain enzymes and modulate the activity of proteins. The exact molecular targets and pathways depend on the specific application and context in which lithium formate hydrate is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium formate: Similar in structure but contains sodium instead of lithium.
Potassium formate: Contains potassium instead of lithium.
Calcium formate: Contains calcium and has different solubility properties.
Uniqueness
Lithium formate hydrate is unique due to its specific interactions with biological systems and its solubility properties. It is particularly useful in applications where lithium ions play a crucial role, such as in certain types of EPR dosimetry and enzyme inhibition studies.
Eigenschaften
IUPAC Name |
lithium;formate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Li.H2O/c2-1-3;;/h1H,(H,2,3);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAKCPVJSPEDON-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C(=O)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3LiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
70.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














